

# Benzophenone O-acetyl oxime CAS number and identification

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## Compound of Interest

Compound Name: *Benzophenone O-acetyl oxime*

Cat. No.: *B15397632*

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## Benzophenone O-acetyl oxime: A Technical Guide

CAS Number: 21160-02-1

This technical guide provides an in-depth overview of **Benzophenone O-acetyl oxime**, a chemical compound of interest to researchers and professionals in drug development and organic synthesis. The document details its chemical identity, properties, synthesis, and analytical methods, presenting quantitative data in structured tables and illustrating key processes with diagrams.

## Chemical Identification and Properties

**Benzophenone O-acetyl oxime** is an organic compound derived from benzophenone. It is characterized by the presence of an O-acetylated oxime functional group attached to the carbon of the former carbonyl group.

Property	Value	Source
CAS Number	21160-02-1	[1]
Molecular Formula	C15H13NO2	[2]
Molecular Weight	239.27 g/mol	[3]
Appearance	Off-white to white solid	[3]
Storage	Sealed in a dry place at room temperature (20 to 22 °C)	[3]

## Synthesis of Benzophenone O-acetyl oxime

The synthesis of **Benzophenone O-acetyl oxime** is typically a two-step process, starting with the formation of its precursor, Benzophenone oxime.

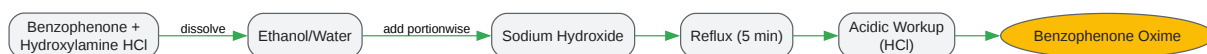
### Step 1: Synthesis of Benzophenone oxime

Benzophenone oxime is synthesized from benzophenone and hydroxylamine hydrochloride in the presence of a base. Several protocols exist, with a common and high-yielding method detailed below.

Experimental Protocol:

- **Reaction Setup:** In a round-bottomed flask, combine benzophenone (0.55 mol), hydroxylamine hydrochloride (0.86 mol), 200 mL of 95% ethyl alcohol, and 40 mL of water.[4]
- **Addition of Base:** To this mixture, add powdered sodium hydroxide (2.75 mol) in portions while shaking. If the reaction becomes too vigorous, cool the flask with tap water.[4]
- **Reflux:** After the complete addition of sodium hydroxide, attach a reflux condenser and heat the mixture to boiling for five minutes.[4]
- **Precipitation:** After cooling, pour the contents into a solution of 300 mL of concentrated hydrochloric acid in 2 L of water to precipitate the product.[4]

- Isolation and Purification: Filter the precipitate under suction, wash it thoroughly with water, and dry it. The crude product can be recrystallized from methyl alcohol.[4] A yield of 98-99% of the theoretical amount can be achieved with this method.[4]



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Synthesis of Benzophenone Oxime.

## Step 2: O-acetylation of Benzophenone oxime

The O-acetyl group is introduced by reacting Benzophenone oxime with an acetylating agent, such as acetic anhydride.

Experimental Protocol:

- Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, place the crude Benzophenone oxime.[5]
- Addition of Acetylating Agent: Add acetic anhydride (2.0 equivalents) to the flask.[5]
- Heating: Heat the reaction mixture in a pre-heated oil bath at 100 °C.[5]
- Workup: After cooling, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[5]
- Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain **Benzophenone O-acetyl oxime**. [5]



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Synthesis of **Benzophenone O-acetyl oxime**.

## Analytical Characterization

The identification and purity of **Benzophenone O-acetyl oxime** and its precursor can be determined using various analytical techniques.

## Spectroscopic Analysis

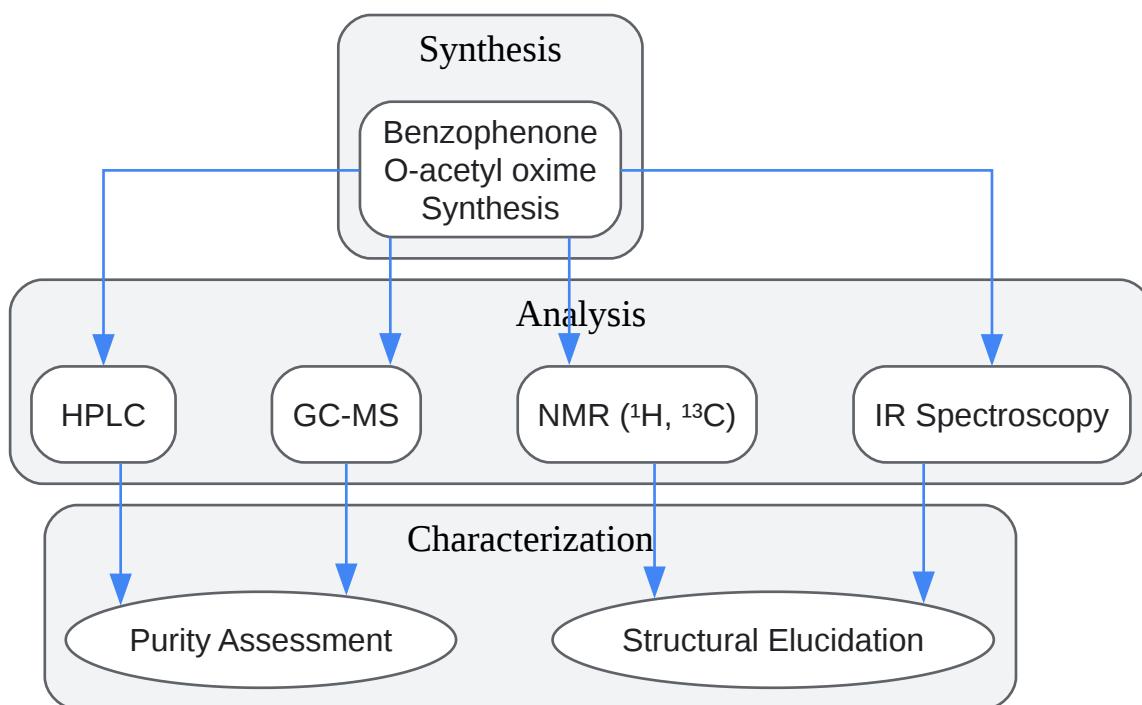
Spectroscopic methods are essential for the structural elucidation of the synthesized compounds. While specific spectra for **Benzophenone O-acetyl oxime** are not readily available in public databases, the expected spectral features can be inferred from the known data of Benzophenone oxime.

Technique	Benzophenone oxime - Key Observations
$^1\text{H}$ NMR	Aromatic protons typically appear in the range of 7.0-8.0 ppm.[6]
$^{13}\text{C}$ NMR	Aromatic carbons show signals in the downfield region of the spectrum.[1]
IR Spectroscopy	Characteristic peaks include C=N stretching and O-H stretching for the oxime group.[7] Aromatic C-H stretching is also observed.

## Chromatographic Analysis

Chromatographic techniques are employed for the separation and quantification of benzophenone derivatives.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile compounds like benzophenones. It can be used to separate and identify components in a mixture based on their mass-to-charge ratio.[8]
- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organic compounds. Reverse-phase HPLC with a C18 column is commonly used for the separation of benzophenones.[9][10]



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Analytical Workflow for **Benzophenone O-acetyl oxime**.

## Applications and Safety

### Potential Applications

Benzophenone derivatives are known for their applications in photochemistry and are used as photoinitiators.[11] Benzophenone oximes can serve as versatile precursors in various organic syntheses. They also exhibit a range of biological activities, and research into their potential as anti-inflammatory agents is ongoing.[12]

### Safety Information

Detailed toxicological data for **Benzophenone O-acetyl oxime** is not readily available. However, safety information for the precursor, Benzophenone oxime, indicates that it may cause skin and eye irritation.[13] It is recommended to handle **Benzophenone O-acetyl oxime** with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[14] For detailed safety protocols, consulting the specific Safety Data Sheet (SDS) from the supplier is crucial.

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- To cite this document: BenchChem. [Benzophenone O-acetyl oxime CAS number and identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15397632#benzophenone-o-acetyl-oxime-cas-number-and-identification]

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